molecular formula C12H6Cl3N3O B11794574 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11794574
M. Wt: 314.5 g/mol
InChI Key: BEPCRIMBMSWAKB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both chlorinated aromatic and oxazole rings.

Preparation Methods

The synthesis of 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the chlorination of aniline derivatives followed by cyclization to form the oxazole ring. Reaction conditions often involve the use of chlorinating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H6Cl3N3O

Molecular Weight

314.5 g/mol

IUPAC Name

2,6-dichloro-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H6Cl3N3O/c13-6-3-9-12(17-4-6)19-11(18-9)5-1-7(14)10(16)8(15)2-5/h1-4H,16H2

InChI Key

BEPCRIMBMSWAKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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